molecular formula C22H25N5O4 B2965761 N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1775541-72-4

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide

Cat. No. B2965761
M. Wt: 423.473
InChI Key: NISGMOGEXSZWIK-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications

Novel Ligands for Neuroinflammatory Processes

Research into pyrazolo[1,5-a]pyrimidines, which share a part of the structural backbone with the compound , has revealed their potential as ligands for the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. For example, novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their binding affinity to TSPO, showing subnanomolar affinity. These compounds have been radiolabeled for in vivo positron emission tomography (PET) imaging, demonstrating potential as in vivo PET-radiotracers for neuroinflammation studies (Damont et al., 2015).

Imaging the Translocator Protein (18 kDa) with PET

Further research into 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds like DPA-714, which are selective ligands for the translocator protein (18 kDa), has been conducted. These compounds, designed with fluorine atoms in their structure, enable labeling with fluorine-18 for in vivo imaging using PET. This research signifies the importance of such compounds in developing radioligands for imaging TSPO, offering insights into neuroinflammation and potentially neurodegenerative diseases (Dollé et al., 2008).

Synthesis and Evaluation of Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as pyrimidine linked pyrazole heterocyclics, has been studied for their insecticidal and antibacterial potential. These studies involve the creation of compounds through microwave irradiative cyclocondensation and their subsequent evaluation against specific insects and microorganisms, illustrating the broad applicability of heterocyclic chemistry in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Activities

Synthesis and evaluation of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been explored for their biological activities. Through [3+2] cycloaddition reactions, these studies aim at discovering new compounds with potential antimicrobial and anticancer activities, highlighting the intersection of organic synthesis and biomedical research (Rahmouni et al., 2014).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-4-17-24-20(25-31-17)18-15-10-5-6-11-26(15)22(30)27(21(18)29)12-16(28)23-19-13(2)8-7-9-14(19)3/h7-9H,4-6,10-12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISGMOGEXSZWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide

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